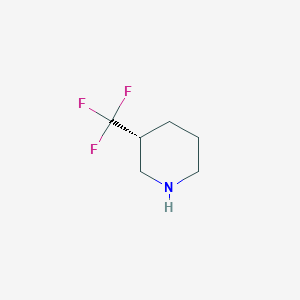![molecular formula C19H20N4O2S B2376386 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-06-7](/img/structure/B2376386.png)
2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), linked to various cores such as benzene, pyridine, or thieno[4,5-d]thiophene, were prepared via multicomponent reactions. These compounds were alternatively obtained through bis-alkylation reactions, showcasing the versatility of their synthesis methods and the potential for structural diversification (Diab et al., 2021; Diab et al., 2021).
Interaction with Biological Molecules
Compounds synthesized through cyclocondensation reactions showed capabilities to photocleave supercoiled pBR322 plasmid DNA under UV-A light. Furthermore, some derivatives exhibited good binding affinities towards CT-DNA and bovine serum albumin (BSA), indicating their potential in interacting with biological molecules and influencing cellular processes (Ragheb et al., 2022).
Structural Analysis and Tautomeric Preferences
Research on the crystal structure of related quinoline derivatives revealed intricate details about their molecular conformations and interactions. For example, the crystal structure analysis of a compound showed specific conformations and interactions, such as N—H⋯N hydrogen bonds and π–π interactions, forming a three-dimensional network. This level of structural detail is crucial for understanding how these compounds might interact with other molecules and their stability in different environments (Mathusalini et al., 2015).
Eigenschaften
IUPAC Name |
2-propylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-9-26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-10-11)15-12(21-17)6-3-7-13(15)24/h4-5,8,10,14H,2-3,6-7,9H2,1H3,(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYLZTGTADHXNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
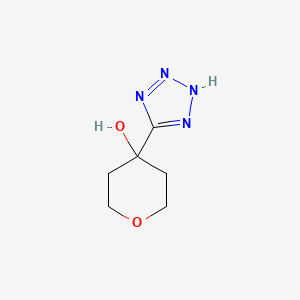
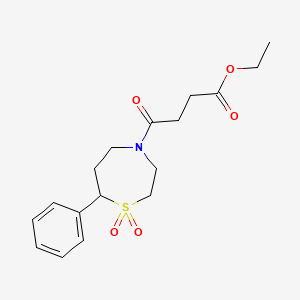
![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)

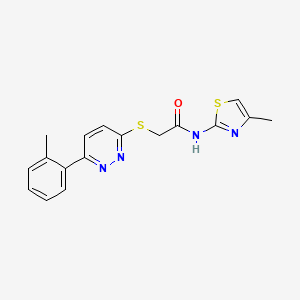
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)
![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)
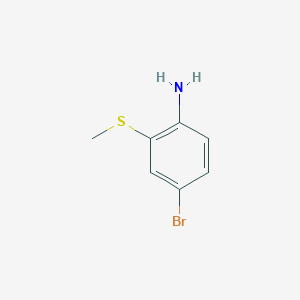
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
